5-(5-Aminopyridin-3-yl)isophthalic acid

Description

Structural Significance and Ligand Design Principles in Organic and Coordination Chemistry

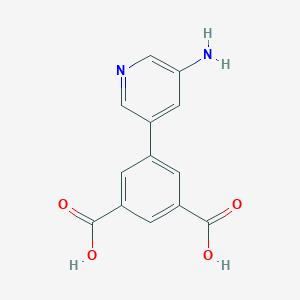

The design of organic ligands is a cornerstone of modern coordination chemistry, as the structure of the ligand dictates the geometry, dimensionality, and ultimately the properties of the resulting metal complex. 5-(5-Aminopyridin-3-yl)isophthalic acid is a prime example of a ligand designed with specific structural features to influence the formation of coordination polymers. The isophthalic acid backbone provides a rigid V-shaped scaffold, while the two carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of diverse network topologies.

Overview of Isophthalic Acid Derivatives in Supramolecular and Framework Chemistry

Isophthalic acid and its derivatives are widely employed in supramolecular and framework chemistry due to their ability to form robust and predictable structures through hydrogen bonding and metal coordination. wikipedia.org Crystalline isophthalic acid itself forms infinite chains through hydrogen bonds between its carboxylic acid groups. wikipedia.org When used as ligands in the synthesis of coordination polymers, isophthalic acid derivatives can lead to the formation of one-, two-, or three-dimensional networks. mindat.orgnih.gov

The versatility of isophthalic acid derivatives is further enhanced by the introduction of additional functional groups on the benzene (B151609) ring. These substituents can introduce new functionalities, such as luminescence, magnetism, or catalytic activity, into the resulting materials. For instance, the incorporation of a triazole group into the isophthalic acid backbone has been shown to yield supramolecular metallogels. nih.gov Similarly, the use of 5-aminoisophthalic acid has led to the synthesis of coordination polymers with interesting photoluminescent properties. nih.gov

Table 1: Examples of Isophthalic Acid Derivatives in Coordination Polymers

| Isophthalic Acid Derivative | Resulting Material/Property | Reference |

|---|---|---|

| 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid | Supramolecular Metallogels | nih.gov |

| 5-Aminoisophthalic Acid | Photoluminescent Coordination Polymers | nih.gov |

| 5-(Pyridin-4-yl)isophthalic acid | 2D and 3D Coordination Polymers | researchgate.net |

| 5-(1,3-dioxo-4,5,6,7-tetraphenylisoindolin-2-yl)isophthalic acid | One-Dimensional Coordination Polymer | nih.gov |

Role of Amino-Substituted Pyridine (B92270) Moieties in Molecular and Material Design

Amino-substituted pyridine moieties are valuable components in the design of functional molecules and materials due to their unique electronic and structural properties. The pyridine ring is an aromatic heterocycle that can participate in π-stacking interactions and act as a metal coordinating ligand. rsc.org The introduction of an amino group onto the pyridine ring significantly modifies its electronic properties, enhancing its ability to act as a hydrogen bond donor and potentially altering its coordination behavior. nih.gov

In the context of material design, amino-substituted pyridines can be incorporated into larger molecular frameworks to introduce specific functionalities. For example, they have been used in the synthesis of luminogens with aggregation-induced emission enhancement (AIEE) properties. beilstein-journals.org The presence of the amino group can influence the fluorescence properties of the resulting compounds. beilstein-journals.org Furthermore, the ability of the amino group to form strong hydrogen bonds can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. The strategic placement of amino groups on pyridine-based ligands is a powerful tool for controlling the architecture and properties of advanced materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-(5-aminopyridin-3-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-11-4-10(5-15-6-11)7-1-8(12(16)17)3-9(2-7)13(18)19/h1-6H,14H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDAZHQUQIDJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 5-(5-Aminopyridin-3-yl)isophthalic Acid

The synthesis of this compound is not widely documented in publicly available literature, necessitating a strategic approach based on established organic reactions. A highly plausible and efficient method for its preparation involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is renowned for its ability to form carbon-carbon bonds between aromatic rings under relatively mild conditions with high functional group tolerance .

The proposed synthetic route would involve the coupling of two key precursors: a protected form of 5-aminoisophthalic acid and a suitable boronic acid or ester derivative of 5-aminopyridine. The isophthalic acid moiety is typically protected as a diester, for example, dimethyl 5-bromoisophthalate, to prevent unwanted side reactions of the carboxylic acid groups. The aminopyridine component would be introduced as (5-aminopyridin-3-yl)boronic acid or its pinacol ester.

The general reaction scheme is as follows:

Figure 1: Proposed Suzuki-Miyaura coupling reaction for the synthesis of dimethyl 5-(5-aminopyridin-3-yl)isophthalate.

Following the successful coupling, the ester protecting groups on the isophthalic acid core would be removed via hydrolysis, typically under basic conditions, to yield the final product, this compound.

Precursor Design and Convergent/Divergent Synthetic Pathways

The success of the synthesis of this compound hinges on the efficient preparation of its key precursors.

Isophthalic Acid Precursor: A common and readily accessible precursor for the isophthalic acid moiety is dimethyl 5-bromoisophthalate . This compound can be synthesized from 5-bromoisophthalic acid through Fischer esterification, a reaction that involves heating the carboxylic acid in an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid chemicalbook.comchemicalbook.com.

| Precursor | Starting Material | Reagents | Yield | Reference |

| Dimethyl 5-bromoisophthalate | 5-Bromoisophthalic acid | Methanol, Sulfuric acid | High | chemicalbook.comchemicalbook.com |

| Precursor | Starting Material | Potential Method |

| (5-Aminopyridin-3-yl)boronic acid | 3-Amino-5-bromopyridine | Lithiation followed by reaction with a borate ester |

| 3-Amino-5-bromopyridine | 5-Bromonicotinamide | Hofmann rearrangement |

A divergent pathway could be envisioned starting from a common intermediate that is later functionalized to introduce the amino and dicarboxylic acid groups. However, this approach is likely to be less efficient and more complex for this particular target molecule.

Functionalization and Derivatization Approaches

The versatile structure of this compound allows for a variety of functionalization and derivatization strategies to tailor its properties for specific applications.

Introduction of Varied Substituents on the Isophthalic Acid Core

Further functionalization of the isophthalic acid core can be achieved by starting with a different 5-substituted isophthalic acid derivative. For instance, palladium-catalyzed amination reactions on dimethyl 5-bromoisophthalate can be used to introduce a range of secondary or tertiary amine functionalities at the 5-position prior to the coupling reaction nih.gov. This allows for the synthesis of a library of analogs with varying steric and electronic properties.

| Reaction | Substrate | Reagents | Product |

| Palladium-catalyzed amination | Dimethyl 5-bromoisophthalate | Piperidine, Pd catalyst | Dimethyl 5-(piperidin-1-yl)isophthalate |

Modifications of the Aminopyridine Moiety

The amino group on the pyridine (B92270) ring offers a handle for various chemical modifications. Standard reactions for primary aromatic amines can be employed, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to introduce a wide variety of functional groups.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be replaced by a variety of other functional groups (e.g., halogens, hydroxyl, cyano).

These modifications can be performed on the aminopyridine precursor before the coupling reaction or, in some cases, on the final product, although chemoselectivity might be a challenge in the latter case. The reactivity of the amino group in aminopyridines is well-established, allowing for predictable transformations wikipedia.orgresearchgate.net.

Strategies for Incorporating the Compound into Polymeric Structures

The presence of both amino and dicarboxylic acid functionalities makes this compound an ideal monomer for the synthesis of polyamides. The formation of an amide bond between the amino group of one monomer and a carboxylic acid group of another leads to the formation of a polymer chain youtube.comyoutube.com.

Polycondensation Reactions: The most direct method for polymerization is through polycondensation. This can be achieved by heating the monomer, often in the presence of a catalyst, to drive off water and form amide linkages. The synthesis of aromatic polyamides, also known as aramids, from aromatic diamines and dicarboxylic acids is a well-established process that results in polymers with high thermal stability and mechanical strength acs.orgacs.orgmdpi.com.

The polymerization of this compound would result in a polyamide with a regularly repeating unit containing both the isophthalic acid and aminopyridine moieties. The properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength, can be tuned by copolymerization with other diamines or dicarboxylic acids nih.gov.

| Polymerization Method | Monomer(s) | Polymer Type | Key Features |

| Polycondensation | This compound | Aromatic Polyamide | High thermal stability, potential for metal coordination |

| Copolymerization | This compound + other diamines/dicarboxylic acids | Copolyamide | Tunable properties |

The incorporation of the metal-coordinating aminopyridine unit directly into the polymer backbone opens up possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, electronic, or gas sorption properties.

Structural Analysis of this compound Not Available in Public Domain

A comprehensive search for published research and crystallographic data has revealed that a single-crystal X-ray diffraction analysis for the compound This compound is not publicly available at this time. As a result, a detailed article on its "Structural Elucidation and Advanced Spectroscopic Characterization" that adheres to the requested scientific standards and specific outline cannot be generated.

The creation of the requested content is contingent upon the availability of a solved crystal structure, which is the primary source for determining the precise three-dimensional arrangement of atoms and molecules within a solid. This experimental data is essential for detailing the following key structural parameters:

Molecular Conformation and Geometry: This includes the specific bond lengths, bond angles, and torsion angles that describe the exact shape and orientation of the molecule in its crystalline state.

Intermolecular Interactions: A solved crystal structure is necessary to accurately identify and analyze the network of non-covalent forces that hold the molecules together, such as:

Hydrogen Bonding Networks: The specific distances and angles between donor and acceptor atoms.

π-Stacking Interactions: The arrangement and distances between the aromatic rings of the pyridine and benzene (B151609) moieties.

Other Non-Covalent Interactions: Any additional close contacts like van der Waals forces that contribute to the stability of the crystal lattice.

Without access to a crystallographic information file (CIF) or a peer-reviewed publication detailing the single-crystal X-ray diffraction study of this compound, any attempt to provide the specific data tables and in-depth analysis required by the prompt would be speculative and would not meet the required standards of scientific accuracy. Further research or the publication of its crystal structure will be necessary before a complete structural analysis can be composed.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Characterization

Proton NMR (¹H NMR) spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 5-(5-Aminopyridin-3-yl)isophthalic acid, one would expect to observe distinct signals for the aromatic protons on both the pyridine (B92270) and isophthalic acid rings, as well as signals for the amine (–NH₂) and carboxylic acid (–COOH) protons. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would allow for the precise assignment of each proton to its position in the molecular structure.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5-9.0 | Singlet | 1H | H on isophthalic acid ring |

| ~8.0-8.5 | Doublet | 2H | H on isophthalic acid ring |

| ~7.5-8.0 | Multiple Peaks | 3H | Protons on pyridine ring |

| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ protons |

| ~13.0 | Broad Singlet | 2H | -COOH protons |

¹³C NMR Spectroscopic Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. For this compound, distinct signals would be expected for the carboxylic acid carbons, the aromatic carbons of both rings, and the carbon atoms bonded to the amino group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

| Chemical Shift (δ) ppm | Assignment |

| ~165-175 | Carboxylic acid carbons (-COOH) |

| ~150-160 | Aromatic carbons (C-NH₂) |

| ~120-145 | Aromatic carbons (pyridine and benzene (B151609) rings) |

Infrared (IR) Spectroscopy

Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acids, the N-H stretch of the amine, the C=O stretch of the carboxylic acids, and the C=C and C=N stretches of the aromatic rings.

Table 3: Expected IR Absorption Bands for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1680-1720 | C=O stretch | Carboxylic Acid |

| 1550-1650 | C=C and C=N stretch | Aromatic Rings |

| 1400-1500 | N-H bend | Primary Amine |

| 1210-1320 | C-O stretch | Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Analysis of Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The aromatic rings and the amino group in this compound constitute a chromophoric system. The UV-Vis spectrum would likely exhibit absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands are characteristic of the molecule's electronic structure.

Table 4: Expected UV-Vis Absorption Data for this compound (Note: This table is a representation of expected data and is not based on experimental results.)

| λmax (nm) | Type of Transition | Chromophore |

| ~250-280 | π→π | Aromatic rings |

| ~300-350 | n→π | Amine and carboxyl groups |

Elemental Analysis (e.g., C, H, N, O)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a chemical formula of C₁₃H₁₀N₂O₄, the theoretical weight percentages of its constituent elements—carbon (C), hydrogen (H), nitrogen (N), and oxygen (O)—can be calculated based on their atomic masses and the molecular formula. These theoretical values serve as a benchmark for comparing experimentally determined data, thereby confirming the purity and identity of a synthesized sample.

While specific experimental data for this compound is not widely available in the reviewed literature, the theoretical composition provides a crucial reference point for its characterization.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 60.47 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 3.91 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.85 |

| Oxygen | O | 15.999 | 4 | 63.996 | 24.79 |

| Total Molecular Weight (g/mol) | 258.23 |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Specific experimental TGA data for this compound is not readily found in the public domain. However, based on the thermal behavior of structurally related aromatic dicarboxylic acids and aminopyridine derivatives, a general decomposition pattern can be anticipated. Typically, such compounds are thermally stable up to several hundred degrees Celsius. The decomposition process would likely involve the decarboxylation of the isophthalic acid moiety and the subsequent breakdown of the aromatic and pyridine rings at higher temperatures. For instance, some aminopyridine carboxylic acids exhibit decomposition temperatures in the range of 295-310 °C. sigmaaldrich.com The presence of strong intermolecular hydrogen bonding, facilitated by the carboxylic acid and amino groups, is expected to contribute to a relatively high thermal stability.

A hypothetical TGA curve for a pure, anhydrous sample of this compound would be expected to show a stable baseline until the onset of decomposition. The initial weight loss would correspond to the removal of the carboxylic acid groups, followed by the degradation of the core structure at elevated temperatures. The precise decomposition profile, including the onset temperature and the temperatures of maximum weight loss, would need to be determined through experimental TGA measurements.

| Parameter | Expected Observation | Significance |

|---|---|---|

| Initial Weight Loss | Minimal to none below 200 °C | Indicates the absence of volatile solvents or adsorbed water. |

| Onset of Decomposition | Likely above 300 °C | Defines the upper-temperature limit of the compound's thermal stability. |

| Decomposition Steps | Multiple steps corresponding to decarboxylation and ring fragmentation. | Provides insight into the decomposition mechanism. |

| Final Residue | Low percentage of residual mass at high temperatures. | Indicates near-complete decomposition. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. In the context of 5-(5-aminopyridin-3-yl)isophthalic acid, DFT calculations provide fundamental insights into its geometry, stability, and reactivity. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, which together approximate the complex interactions between electrons in the molecule.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The resulting optimized geometry is crucial for accurately predicting other molecular properties.

The energetic landscape can also be explored to identify different conformers (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them. This provides insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: Specific experimental or calculated data for this molecule is not available in the cited literature. The parameters listed are for illustrative purposes to show what a typical output would include.

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-N (pyridine) | ~1.34 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-NH2 | ~1.38 Å | |

| Bond Angle | C-C-C (benzene ring) | ~120° |

| C-N-C (pyridine ring) | ~117° | |

| O-C=O (carboxyl) | ~123° |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

Table 2: Illustrative Vibrational Frequencies and PED Assignments for this compound Note: This table is a representation of expected vibrational modes. Actual frequency values are not available in the searched literature.

| Frequency (cm⁻¹) | Assignment (based on PED) | Vibrational Mode |

| ~3450 | N-H symmetric stretch | Amino group |

| ~3350 | N-H asymmetric stretch | Amino group |

| ~3000 | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600 | C=C/C=N ring stretch | Aromatic rings |

| ~1450 | C-H in-plane bend | Aromatic rings |

| ~1250 | C-O stretch | Carboxylic acid |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different regions. Typically, red indicates regions of high electron density and negative electrostatic potential (e.g., around electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive electrostatic potential (e.g., around hydrogen atoms), which are prone to nucleophilic attack.

For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxylic acid groups and the nitrogen of the pyridine (B92270) ring as red areas, while the hydrogen atoms of the amino and carboxylic acid groups would be depicted in blue. This provides valuable information about the molecule's reactivity and intermolecular interaction sites.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the innermost orbital without electrons and acts as the electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions. Analysis of these orbitals also reveals the potential for intramolecular charge transfer.

Table 3: Illustrative Frontier Molecular Orbital Parameters Note: The values presented are for illustrative purposes only.

| Parameter | Value |

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| HOMO-LUMO Energy Gap (ΔE) | Not Available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. This analysis can reveal hyperconjugative interactions, which are stabilizing effects due to electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital.

For this compound, NBO analysis would provide insights into the delocalization of electrons across the aromatic rings, the nature of the bonds within the carboxylic acid and amino functional groups, and the extent of intramolecular hydrogen bonding. The formation of hydrogen bonds can be investigated using NBO calculations.

The Electron Localization Function (ELF) is a method used to visualize the regions of electron pair localization in a molecule. It provides a clear picture of core electrons, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs.

An ELF analysis of this compound would visually confirm the covalent bonding framework of the molecule. It would show high localization in the regions of the C-C, C-H, C-N, C-O, N-H, and O-H bonds, as well as around the nitrogen and oxygen atoms corresponding to their lone pairs of electrons. This provides a chemically intuitive representation of the electron distribution.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atomic properties within a molecule based on the topology of the electron density. This methodology allows for the partitioning of a molecule into individual atomic basins, enabling the calculation of various atomic properties such as atomic charges, volumes, and energies.

A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), offer profound insights into the nature of chemical bonds. For instance, the sign of the Laplacian can distinguish between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(r) > 0).

While specific QTAIM data for this compound is not available, a hypothetical analysis would involve calculating these parameters for all the bonds within the molecule. This would quantify the nature of the C-C, C-N, C-H, O-H, and potential intramolecular hydrogen bonds.

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) | Bond Character |

|---|---|---|---|---|

| C-C (Aromatic) | Data not available | Data not available | Data not available | Covalent |

| C-N (Pyridine) | Data not available | Data not available | Data not available | Polar Covalent |

| O-H (Carboxylic) | Data not available | Data not available | Data not available | Polar Covalent |

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational tool used to visualize and characterize weak interactions within and between molecules. researchgate.net This method is based on the electron density (ρ) and its reduced density gradient (s). By plotting 's' versus 'ρ', regions corresponding to different types of non-covalent interactions can be identified. researchgate.net

These interactions are then visualized in real space as isosurfaces, which are color-coded to indicate the nature and strength of the interaction. Typically, blue isosurfaces represent strong, attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies repulsive steric clashes. chemtools.org

For this compound, an NCI plot would reveal the landscape of intramolecular interactions. This would include hydrogen bonds between the carboxylic acid groups and the amino or pyridine nitrogen, as well as potential π-π stacking interactions if the molecule adopts a specific conformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and conformational changes over time. dovepress.com

For this compound, an MD simulation would be valuable for exploring its conformational landscape. It would reveal the flexibility of the molecule, particularly the rotation around the bond connecting the pyridine and isophthalic acid moieties. Furthermore, simulations in a solvent, such as water, would provide insights into how the molecule interacts with its environment and its solvation dynamics. Key parameters that are often analyzed from MD simulations include root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. dovepress.com

Theoretical Modeling of Molecular Interactions

Computational methods are extensively used to model and analyze the interaction between a ligand, such as this compound, and a biological substrate, typically a protein or nucleic acid. Techniques like molecular docking and molecular dynamics simulations are central to this analysis. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the substrate and scoring them based on their predicted binding affinity. The results of a docking study would identify the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

Following docking, MD simulations can be employed to refine the binding pose and to study the stability and dynamics of the ligand-substrate complex over time. nih.gov These simulations provide a more realistic picture of the binding event and can be used to calculate binding free energies, offering a more quantitative measure of the binding affinity.

Coordination Chemistry and Supramolecular Assembly

Utilization as a Ligand in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The unique properties of 5-(5-Aminopyridin-3-yl)isophthalic acid, such as its angular geometry and the presence of multiple coordination sites, make it an excellent candidate for the rational design and synthesis of novel MOFs with tailored structures and functions.

Design Principles for MOF Construction with Isophthalate (B1238265) Linkers

The construction of MOFs using isophthalate-based linkers is guided by several key design principles. The bent nature of the isophthalate backbone, with a 120° angle between the carboxylate groups, predisposes the resulting frameworks to specific topologies. The introduction of a pyridyl group, as in this compound, provides an additional coordination site, increasing the connectivity of the linker and enabling the formation of more complex and robust frameworks.

The choice of metal ion is another critical factor influencing the final structure. Different metal ions have distinct coordination preferences in terms of coordination number and geometry, which in turn dictates the geometry of the secondary building units (SBUs). For instance, paddle-wheel dimeric SBUs are commonly formed with Cu(II) ions, while other metals like Zn(II) or Mn(II) can form monomeric or cluster SBUs. The interplay between the ligand's geometry and the metal's coordination preference is fundamental to predicting and controlling the topology of the resulting MOF.

Furthermore, functional groups on the isophthalate core, such as the amino group in this compound, can influence the framework's properties through steric effects, electronic effects, and by providing sites for post-synthetic modification. rsc.org These functional groups can also participate in hydrogen bonding, which can further stabilize the framework and influence the arrangement of guest molecules within the pores.

Self-Assembly Processes and Mechanistic Considerations in MOF Synthesis

The synthesis of MOFs is a complex self-assembly process governed by thermodynamic and kinetic factors. rsc.org The formation of the crystalline framework from metal salts and organic linkers in solution involves the reversible formation of coordination bonds. Solvothermal and hydrothermal methods are commonly employed, where high temperatures and pressures facilitate the dissolution of precursors and promote the crystallization of the final product.

Molecular dynamics simulations have provided insights into the early stages of MOF self-assembly, revealing a stochastic and multistage ordering process. nih.gov This process involves the formation of various transient intermediate structures, including different metal-ion clusters and ligand coordination modes, before the final, thermodynamically stable framework is achieved. nih.gov The choice of solvent can also play a crucial role, influencing not only the solubility of the reactants but also potentially acting as a template or coordinating to the metal centers, thereby affecting the final structure.

Structural Diversity and Topological Classification of Resultant MOFs

The versatility of the coordination modes of isophthalate-based ligands, combined with the diverse coordination geometries of metal ions, allows for the construction of frameworks with varying dimensionalities and pore sizes. For example, depending on the synthesis conditions and the choice of metal, frameworks with topologies such as pcu (primitive cubic), pts (point symbol {4^2.8^4}), or more complex nets can be obtained. researchgate.net The presence of the pyridyl nitrogen allows for higher connectivity, potentially leading to the formation of highly connected nets. The structural diversity is further enhanced by the possibility of interpenetration, where two or more independent frameworks grow through one another.

Pore Engineering and Framework Design within MOFs

Pore engineering is a key aspect of MOF design, aiming to tailor the size, shape, and chemical environment of the pores for specific applications. rsc.org The use of functionalized linkers like this compound is a powerful strategy for pore engineering. The amino group can be used to introduce specific functionalities within the pores, which can enhance selective gas adsorption or catalytic activity.

The dimensions of the pores can be systematically tuned by altering the length of the organic linker, a concept known as the isoreticular principle. While the parent isophthalic acid provides a certain pore size, the introduction of the aminopyridyl group will modify the pore dimensions and surface chemistry. Furthermore, the deliberate introduction of defects or the use of mixed-linker strategies can create hierarchical pore structures or introduce coordinatively unsaturated metal sites, which can be beneficial for catalysis and gas storage. rsc.orgnih.gov

Role in Coordination Polymer (CP) Formation

Beyond the highly ordered crystalline structures of MOFs, this compound is also instrumental in the formation of a broader class of materials known as coordination polymers (CPs). CPs encompass a wide range of dimensionalities, from one-dimensional (1D) chains and two-dimensional (2D) layers to three-dimensional (3D) frameworks, and their structures are highly dependent on the coordination preferences of the metal ion and the ligand's flexibility.

Assembly of One-, Two-, and Three-Dimensional Coordination Polymers

The assembly of coordination polymers with this compound is a testament to the versatility of its coordination chemistry. The final dimensionality of the CP is a result of the interplay between the coordination modes of the carboxylate and pyridyl groups and the preferred coordination geometry of the metal center.

One-Dimensional (1D) Coordination Polymers: 1D CPs, or coordination chains, can be formed when the metal ions are linked in a linear fashion by the bifunctional ligand. For instance, a metal ion might be coordinated by the carboxylate groups of two different ligands, and the pyridyl groups might be uncoordinated or involved in hydrogen bonding between chains. The specific coordination mode of the carboxylate groups (e.g., monodentate, bidentate chelating, or bidentate bridging) plays a crucial role in determining the structure of the chain. nih.gov

Two-Dimensional (2D) Coordination Polymers: 2D CPs, or coordination layers, are formed when the metal-ligand connections extend in two dimensions. With a linker like this compound, this can be achieved if, for example, the metal ions are linked into chains by the isophthalate moieties, and these chains are then cross-linked into layers via the pyridyl groups coordinating to adjacent metal centers. The resulting 2D nets can have various topologies, such as the common (4,4) or (6,3) nets. nih.govsemanticscholar.org These layers can then stack in the third dimension, held together by weaker forces like hydrogen bonding or van der Waals interactions.

Three-Dimensional (3D) Coordination Polymers: The formation of 3D CPs occurs when the coordination bonds extend in all three dimensions, creating a fully connected framework. The presence of three potential coordination sites (two carboxylates and one pyridyl nitrogen) in this compound makes it well-suited for the construction of 3D frameworks. The specific topology of the 3D network will depend on the factors mentioned earlier, such as the metal ion's coordination number and the ligand's conformational flexibility. researchgate.netnih.gov

Below is a table summarizing the potential structural outcomes based on the dimensionality of the coordination polymer.

| Dimensionality | General Structural Motif | Potential Topologies |

| 1D | Linear or zigzag chains | - |

| 2D | Layered structures (e.g., square or honeycomb grids) | (4,4), (6,3) |

| 3D | Interconnected frameworks | pcu, pts, dia |

Influence of Metal Centers on CP Architectures

The identity of the metal center is a critical factor in dictating the final architecture of coordination polymers (CPs). The coordination number, preferred geometry, and Lewis acidity of the metal ion directly influence the connectivity and dimensionality of the resulting network. Studies on analogous pyridyl-aminoisophthalic acid ligands demonstrate a wide range of structural diversity depending on the metal used.

For instance, with the ligand 5-(pyridin-2-ylmethyl)aminoisophthalic acid, isostructural two-dimensional (2D) wave-like networks are formed with Zn(II), Co(II), and Ni(II). researchgate.net These complexes, with the general formula [M(L)(H₂O)], all crystallize in the monoclinic system and feature five-membered N,N-chelated metallacycles. researchgate.net In these structures, the metal ions are typically in a distorted octahedral environment. In a related cobalt complex, {[Co(C₁₄H₁₀N₂O₄)(H₂O)]·3.5H₂O}n, the Co(II) ion is coordinated by three carboxylate oxygen atoms from two different ligand molecules, two nitrogen atoms from the pyridyl and amino groups, and one oxygen from a water molecule, also resulting in a distorted octahedral geometry.

Lanthanide ions, such as Tb(III) and Sm(III), when coordinated with 5-aminoisophthalic acid, can form one- and two-dimensional coordination polymers. nih.gov In one such case, the Tb(III) metal center is eight-coordinated, bonding to three carboxylate oxygen atoms from three different ligands and five water molecules, adopting a distorted square antiprismatic geometry. nih.gov This highlights how larger lanthanide ions with higher coordination numbers lead to different structural outcomes compared to transition metals.

| Metal Ion | Ligand | Coordination Geometry | Resulting Architecture | Reference |

|---|---|---|---|---|

| Zn(II), Co(II), Ni(II) | 5-(pyridin-2-ylmethyl)aminoisophthalic acid | Distorted Octahedral | 2D wave-like network | researchgate.net |

| Tb(III) | 5-aminoisophthalic acid | Distorted Square Antiprismatic | 3D supramolecular framework | nih.gov |

| Co(II) | 5-(pyridin-4-yl)isophthalic acid | Distorted Octahedral | 2D double-layer network forming a 3D supramolecular framework | researchgate.net |

| Mn(II) | 5-(1,3-dioxo-4,5,6,7-tetraphenylisoindolin-2-yl)isophthalic acid | Hexacoordinated | 1D chain network | rsc.org |

Substituent Effects on Coordination Network Topology

The topology of a coordination network is highly sensitive to the nature of the organic ligand. Functional groups, or substituents, on the isophthalic acid backbone can exert significant steric and electronic effects, thereby directing the self-assembly process and determining the final structure.

Studies on a series of 5-substituted isophthalic acids (with substituents like -H, -OH, and -tert-butyl) in reactions with Zn(II) have shown a clear trend. As the steric bulk of the substituent increases from H to tert-butyl, the coordination numbers of the Zn(II) ions tend to decrease. nih.gov This, in turn, leads to a reduction in the dimensionality of the structures, from a 2D (4,4) net for isophthalic acid, to a 1D double-stranded chain for 5-hydroxyisophthalic acid, and finally to a simple 1D chain for 5-tert-butylisophthalic acid. nih.gov The substituents influence the coordination environments of the metal ions and the coordination modes of the carboxylate groups, which are pivotal in defining the network's topology. nih.gov

In another example, the use of 5-methylisophthalic acid and 5-hydroxyisophthalic acid with Cd(II) and a dipyridyl co-ligand resulted in two distinct 2D networks. The methyl-substituted ligand formed a sql net, which was further linked into a 3D supramolecular framework by hydrogen bonds. researchgate.net In contrast, the hydroxyl-substituted ligand produced a more complex (3,5)-connected 2D network. researchgate.net Since all other reaction conditions were identical, these structural differences are directly attributable to the different electronic and hydrogen-bonding capabilities of the methyl versus the hydroxyl group. researchgate.net

The amino group in this compound is expected to play a similar crucial role. Its ability to act as a hydrogen bond donor can facilitate the formation of specific supramolecular synthons, guiding the assembly into predictable and robust networks.

| Substituent (at C5) | Metal Ion | Resulting Dimensionality/Topology | Reference |

|---|---|---|---|

| -H | Zn(II) | 2D (4,4) net | nih.gov |

| -OH | Zn(II) | 1D double stranded chain | nih.gov |

| -C(CH₃)₃ | Zn(II) | 1D chain | nih.gov |

| -CH₃ | Cd(II) | 2D sql net | researchgate.net |

| -OH | Cd(II) | 2D (3,5)-connected net | researchgate.net |

Principles of Supramolecular Self-Assembly

Beyond the strong, directional bonds of coordination chemistry, the self-assembly of this compound is heavily governed by weaker, non-covalent interactions. These interactions, particularly hydrogen bonding, are fundamental to the formation of ordered supramolecular structures.

Development of Hydrogen Bonding Networks in Supramolecular Structures

Hydrogen bonds are among the most critical interactions in supramolecular chemistry due to their strength and directionality. The this compound molecule possesses multiple hydrogen bond donors (the carboxylic acid -OH and the amine -NH₂) and acceptors (the carboxylate oxygens and the pyridine (B92270) nitrogen). This allows for the formation of extensive and robust hydrogen-bonded networks.

In the co-crystal of 5-aminoisophthalic acid (5AIA) with 1,2-bis(pyridin-4-yl)ethene, the components form hydrogen-bonded sheets linked by N-H···O and O-H···N interactions. nih.govsciencenet.cn Specifically, the amine group of one 5AIA molecule donates a hydrogen to a carboxylate oxygen of a neighboring 5AIA, while the carboxylic acid group donates a hydrogen to the pyridyl nitrogen of the co-former. nih.gov This creates a layered structure.

Contribution of Non-Covalent Interactions to Supramolecular Architectures

While hydrogen bonding is often the primary driver of self-assembly, other non-covalent interactions also play a significant, albeit more subtle, role in stabilizing supramolecular architectures. These include π-π stacking, C-H···π interactions, and anion···π interactions. researchgate.net

The aromatic pyridine and benzene (B151609) rings in this compound are capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute to the cohesive energy of the crystal lattice. In many coordination polymers, adjacent 2D layers are linked by such intermolecular interactions to form extended 3D frameworks. researchgate.net

The specific nature of anions present in the crystal lattice can also influence the structure through diverse non-covalent interactions, including anion···π interactions. researchgate.net The conformation of flexible molecules and the resulting supramolecular architecture can be effectively tuned by the interplay of these weaker forces. A thorough analysis of intermolecular contacts in crystal structures often reveals a complex network of these interactions working in concert to stabilize the final assembly.

Formation of Proton-Transfer Complexes and Salts

The interaction between the basic aminopyridine moiety and the acidic carboxylic acid groups within this compound or with other acidic/basic co-formers can lead to proton transfer. This results in the formation of a molecular salt or a proton-transfer complex, rather than a neutral co-crystal. The likelihood of proton transfer is generally predicted by the difference in pKa values (ΔpKa) between the proton donor (acid) and the conjugate acid of the proton acceptor (base).

A general rule of thumb suggests that for a carboxylic acid and a pyridine, a ΔpKa value greater than 3 typically results in proton transfer to form a salt, while a value below 0 leads to a neutral co-crystal. nih.gov The intermediate range can result in either outcome. In the case of this compound, the basicity of the pyridine nitrogen and the amino group, coupled with the acidity of the two carboxylic acid groups, creates the potential for intramolecular or intermolecular proton transfer.

In co-crystals of 5-aminoisophthalic acid, both neutral and ionic forms of the molecule have been observed, leading to different structural features. When proton transfer occurs, the resulting ionic residues are held together by strong, charge-assisted N⁺-H···O⁻ hydrogen bonds. These interactions are significantly stronger than their neutral counterparts and can be the dominant force in the crystal packing of the resulting salt. The formation of these proton-transfer complexes is a key consideration in the supramolecular synthesis involving this and related compounds. researchgate.net

Advanced Materials Applications and Functionalization Strategies

Applications in Advanced Porous Materials

The ditopic nature of the carboxylate groups and the additional coordination site on the pyridine (B92270) nitrogen make 5-(5-Aminopyridin-3-yl)isophthalic acid and its isomers excellent candidates for the construction of advanced porous materials such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are characterized by their high surface areas, tunable pore sizes, and the potential for post-synthetic modification.

The related ligand, 5-aminoisophthalic acid, has been successfully employed in the synthesis of pillar-layer MOFs, demonstrating the utility of the isophthalate (B1238265) backbone in forming robust, three-dimensional networks. researchgate.net In these structures, the carboxylate groups link metal centers to form two-dimensional sheets, which are then pillared by bipyridyl-type ligands to create porous frameworks. researchgate.net The introduction of the amino group provides a site for further functionalization, which can be used to tune the material's properties, such as its sorption and luminescent characteristics. researchgate.netmdpi.com For example, a dysprosium-based MOF using 5-aminoisophthalic acid has been shown to exhibit interesting luminescence properties that are sensitive to the solvent molecules within its pores. mdpi.com

Furthermore, coordination polymers based on various 5-substituted isophthalate ligands have been investigated for gas storage applications. nih.gov The ability to modify the substituent at the 5-position allows for fine-tuning of the framework's chemical environment and pore characteristics, which can influence its affinity for different gas molecules. nih.gov The presence of the aminopyridyl group in the target compound offers a combination of a hydrogen-bonding donor (the amino group) and a metal-coordinating site (the pyridine nitrogen), which can be exploited to create porous materials with specific gas adsorption properties.

Catalytic Applications in Chemical Transformations

The functional groups inherent in this compound make it an attractive ligand for developing catalytically active materials, particularly in the realm of heterogeneous catalysis.

MOFs and CPs derived from this compound can serve as robust platforms for heterogeneous catalysis. The catalytically active sites can be the metal nodes, the organic ligand itself, or encapsulated guest species. The porous nature of these materials allows for the diffusion of reactants to the active sites and the subsequent release of products.

Research on isoreticular amide-functionalized MOFs has demonstrated their effectiveness as catalysts in reactions such as the Knoevenagel condensation. rsc.org The incorporation of amide groups, similar in functionality to the amino-pyridine group, was found to be crucial for enhanced catalytic performance. rsc.org This suggests that the amino-pyridine moiety in MOFs derived from this compound could act as a basic site to promote various organic transformations. Additionally, coordination polymers built from 5-substituted isophthalate ligands have been noted for their catalytic properties. nih.gov The ability to create a well-defined and crystalline catalytic framework allows for detailed structure-activity relationship studies, paving the way for the rational design of highly efficient and selective heterogeneous catalysts.

Development of Functional Coordination Materials

The strategic use of this compound and its derivatives as organic linkers has led to the development of a wide array of functional coordination materials with diverse topologies and properties. The combination of the dicarboxylate unit with the pyridyl group provides multiple coordination modes, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov

For instance, the solvothermal reaction of the related 5-(4-pyridyl)-isophthalic acid with various transition metals has yielded MOFs with impressive capabilities for selective gas sorption and fluorescence sensing of pollutants like pesticides. researchgate.net The presence of the pyridyl group, in conjunction with the carboxylates, facilitates the construction of high-connectivity networks, which are often a prerequisite for permanent porosity and functional applications. researchgate.net

The amino group on the pyridine ring is a particularly valuable synthetic handle. It can be utilized to incorporate a variety of pendant groups, thereby introducing new functionalities and properties into the resulting materials. researchgate.net This approach has been used to create materials with tailored electronic, magnetic, or optical properties. The hydrothermal synthesis of coordination polymers using ligands like 5-(pyridin-2-ylmethyl)aminoisophthalic acid has resulted in 2D wave-like networks with interesting hydrogen-bonding interactions. researchgate.net

Below is a table summarizing the types of functional coordination materials developed using isophthalic acid derivatives:

| Ligand Derivative | Metal Ion(s) | Resulting Structure | Key Properties/Applications |

| 5-(4-pyridyl)-isophthalic acid | Ni(II), Co(II), Zn(II) | 3D MOFs with varying topologies | Selective gas sorption, fluorescence sensing of pesticides |

| 5-aminoisophthalic acid | Cd(II), Cu(II), Co(II) | 3D pillar-layer frameworks | Iodine absorption, reversible luminescence |

| 5-(pyridin-2-ylmethyl)aminoisophthalic acid | Zn(II), Co(II), Ni(II) | 2D wave-like networks | Extended hydrogen-bonding networks |

| 5-(isonicotinamido)isophthalic acid | Ni(II), Fe(II) | 2D layer and 3D interpenetrating framework | Adsorption, photocatalytic degradation |

Structure-Property Relationship Studies in Designed Materials

A significant area of research focuses on understanding the relationship between the structure of materials derived from this compound and its analogues, and their resulting physical and chemical properties. This knowledge is crucial for the rational design of new materials with desired functionalities.

In the case of 5-(4-pyridyl)isophthalic acid, the dihedral angle between the pyridine and benzene (B151609) rings is a key structural parameter that influences the crystal packing and the formation of the supramolecular framework through O-H···N and O-H···O hydrogen bonds. nih.gov The choice of metal ion and solvent can also lead to the formation of different structural isomers or polymorphs, each with distinct properties. For instance, reactions of 5-(4-pyridyl)-isophthalic acid with Ni(II) under slightly different conditions yielded two different 3D frameworks with the same topology but different crystal systems and space groups. researchgate.net

Studies on materials incorporating 5-aminoisophthalic acid have shown that single-crystal-to-single-crystal transformations can occur, for example, upon immersion in a different solvent. researchgate.net This demonstrates the dynamic nature of these frameworks and provides opportunities for creating responsive materials. The correlation between the structural features, such as pore size and surface chemistry, and the functional properties, like selective adsorption or catalytic activity, is a central theme in the design of these advanced materials.

The table below outlines key findings in structure-property relationship studies of materials based on isophthalic acid derivatives:

| Ligand/Material | Structural Feature | Influenced Property |

| 5-(pyridin-2-ylmethyl)aminoisophthalic acid CPs | Presence of auxiliary ligands | Structural diversity (2D vs. 3D frameworks) |

| 5-(4-pyridyl)isophthalic acid | Dihedral angle between rings | Crystal packing and hydrogen bond network |

| MOFs from 5-(4-pyridyl)-isophthalic acid | Choice of metal and solvent | Framework topology and sorption/sensing properties |

| MOF from 5-aminoisophthalic acid | Solvent immersion | Single-crystal-to-single-crystal transformation |

Future Perspectives in 5 5 Aminopyridin 3 Yl Isophthalic Acid Research

Emerging Synthetic Routes and Scalability Considerations

The future development of materials based on 5-(5-aminopyridin-3-yl)isophthalic acid is intrinsically linked to the efficiency and scalability of its synthesis. While traditional multi-step syntheses have been employed for related compounds, emerging routes are poised to offer more streamlined and sustainable alternatives.

One promising avenue is the continued development and application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. rsc.orgmdpi.com These reactions are renowned for their versatility in forming carbon-carbon and carbon-nitrogen bonds, respectively, and are central to the synthesis of complex organic molecules. Future research will likely focus on optimizing these reactions for the specific synthesis of this compound, targeting higher yields, milder reaction conditions, and the use of more environmentally benign solvents. acs.org The development of novel catalysts, including those with improved stability and turnover numbers, will be crucial in this endeavor.

Scalability is a critical consideration for the transition from laboratory-scale synthesis to industrial production. mdpi.comacs.org For pharmaceutical applications and large-scale material synthesis, robust and cost-effective processes are paramount. Continuous flow chemistry is emerging as a powerful tool to address these challenges. mdpi.com This technology offers precise control over reaction parameters, enhanced heat and mass transfer, and the potential for automation, leading to improved consistency and reduced waste. The adaptation of synthetic routes for this compound to continuous flow systems represents a significant future research direction.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Optimized Suzuki-Miyaura Coupling | High functional group tolerance, commercial availability of starting materials. rsc.org | Development of more active and stable palladium catalysts, use of greener solvents. |

| Buchwald-Hartwig Amination | Direct formation of the C-N bond, broad substrate scope. | Ligand design for improved catalyst performance, reduction of catalyst loading. |

| Continuous Flow Synthesis | Enhanced scalability, improved safety and process control, potential for higher yields. mdpi.com | Reactor design and optimization, integration of in-line analytics for real-time monitoring. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific bond formations. |

Advanced Characterization Techniques and In Situ Studies

A deep understanding of the structure-property relationships in materials derived from this compound necessitates the use of advanced characterization techniques. While standard techniques like X-ray diffraction and spectroscopy provide valuable structural information, more sophisticated methods are needed to probe dynamic processes and complex structures.

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as two-dimensional (2D) NMR (e.g., HSQC, HMBC), will be instrumental in unambiguously elucidating the complex structures of coordination polymers and metal-organic frameworks (MOFs) incorporating this ligand. researchgate.netipb.pt These techniques can provide detailed information about connectivity and through-space interactions within the material.

In situ studies are becoming increasingly important for understanding the formation mechanisms of materials. rsc.orgresearchgate.netnih.govchemrxiv.orgnih.gov Techniques such as in situ X-ray diffraction and NMR spectroscopy allow researchers to monitor the crystallization process of MOFs in real-time. researchgate.netnih.govchemrxiv.org This provides invaluable insights into the kinetics and thermodynamics of framework formation, enabling a more rational approach to synthesis. Future research will likely see a greater integration of these in situ methods to study the self-assembly of materials based on this compound.

Table 2 highlights some advanced characterization techniques and their potential applications in this research area.

| Technique | Information Gained | Future Research Application |

| 2D NMR Spectroscopy (HSQC, HMBC) | Detailed molecular connectivity and structure elucidation. researchgate.netipb.pt | Characterization of complex coordination polymers and MOFs. |

| In Situ X-ray Diffraction | Real-time monitoring of crystal growth and phase transitions. nih.gov | Understanding the mechanism of MOF formation. |

| In Situ NMR Spectroscopy | Probing solution-state species and reaction kinetics. researchgate.netnih.govchemrxiv.org | Elucidating the self-assembly process of supramolecular structures. |

| Solid-State NMR Spectroscopy | Local atomic environments and dynamics in the solid state. | Characterizing the structure and guest-host interactions in porous materials. |

Rational Design for Tailored Material Properties

The concept of rational design is central to the development of functional materials with specific, predetermined properties. nih.govnih.gov The molecular structure of this compound, with its distinct functional groups, provides an excellent platform for such a design-led approach.

By carefully selecting metal ions and reaction conditions, it is possible to control the dimensionality and topology of the resulting coordination polymers and MOFs. The isophthalate (B1238265) group can act as a rigid linker, while the aminopyridine moiety can participate in hydrogen bonding or act as a secondary coordination site. This allows for the construction of materials with tailored pore sizes, shapes, and surface functionalities.

Computational modeling, including Density Functional Theory (DFT) calculations, will play an increasingly important role in the rational design process. researchgate.net These methods can be used to predict the structures and properties of new materials before they are synthesized, thereby guiding experimental efforts and accelerating the discovery of materials with desired functionalities.

The potential for post-synthetic modification of the amino group on the pyridine (B92270) ring opens up another avenue for tailoring material properties. This functional handle can be used to introduce a wide range of chemical moieties, enabling the fine-tuning of properties such as gas sorption, catalysis, and sensing.

Interdisciplinary Research Frontiers and Novel Applications

The unique properties of materials derived from this compound are expected to find applications across a range of scientific disciplines. The inherent functionality of the aminopyridine group and the structural versatility of the isophthalic acid backbone create opportunities for interdisciplinary collaborations and the development of novel applications. rsc.orgwikipedia.orgpolyestermfg.comnih.gov

In the field of biomedicine, the aminopyridine moiety could be exploited for its potential biological activity or as a site for bioconjugation. rsc.orgmdpi.com Materials incorporating this ligand could be investigated for applications in drug delivery, bio-imaging, and as antimicrobial agents. researchgate.net The isophthalic acid component can be used to create biocompatible frameworks for these applications. nih.govresearchgate.netnih.gov

In environmental science, porous materials based on this ligand could be designed for applications in gas storage and separation, as well as for the selective adsorption of pollutants from water. The ability to tailor the pore environment through rational design will be key to developing materials with high selectivity and capacity for specific target molecules.

The field of catalysis also presents exciting opportunities. The aminopyridine group can act as a basic catalytic site, or it can be used to anchor catalytically active metal complexes. This could lead to the development of new heterogeneous catalysts for a variety of organic transformations.

Table 3 outlines potential interdisciplinary applications for materials derived from this compound.

| Research Field | Potential Application | Key Material Property |

| Biomedicine | Drug delivery, bio-imaging, antimicrobial agents. researchgate.net | Biocompatibility, functional handles for bioconjugation. |

| Environmental Science | Gas storage and separation, water purification. | Tailored porosity, selective adsorption sites. |

| Catalysis | Heterogeneous catalysis. | Accessible active sites, tunable electronic properties. |

| Sensors | Chemical and biological sensing. | Specific binding sites, signal transduction capabilities. |

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 5-(5-Aminopyridin-3-yl)isophthalic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via condensation reactions of intermediate derivatives. For example, analogous structures like 5-amino-isophthalic acid derivatives are synthesized by reacting amino-substituted precursors with acyl chlorides in dimethylacetamide under reflux, followed by hydrolysis . Optimization can involve adjusting stoichiometric ratios, solvent polarity (e.g., using DMF for better solubility), and reaction time. Computational tools like quantum chemical calculations may predict optimal pathways and reduce trial-and-error experimentation .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be systematically employed to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Compare experimental and NMR spectra with simulated spectra derived from density functional theory (DFT) calculations to confirm functional groups and substitution patterns.

- FT-IR : Validate the presence of carboxylic acid (-COOH) and amino (-NH) groups via characteristic peaks (e.g., 1680–1720 cm for C=O stretching).

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight and isotopic patterns. Cross-referencing with databases (e.g., PubChem) ensures purity .

Q. What are the primary research applications of this compound in materials science?

- Methodological Answer : This compound’s bifunctional groups (amino and carboxylic acid) make it suitable for:

- Polymer Synthesis : As a monomer for polyamides or polyimides via oxidative polymerization, enhancing thermal stability in composite membranes .

- Metal-Organic Frameworks (MOFs) : Coordination with metal ions (e.g., Zn, Cu) to design porous materials for catalysis or gas storage. Precursor selection and ligand-metal ratio optimization are critical .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., DFT, molecular dynamics) predict the reactivity and stability of this compound in aqueous environments?

- Methodological Answer :

- DFT : Calculate Gibbs free energy changes for hydrolysis or oxidation reactions to identify degradation pathways. Solvent models (e.g., COSMO-RS) simulate aqueous behavior .

- Molecular Dynamics : Simulate interactions with water molecules to assess hydrogen-bonding networks and solubility. Tools like GROMACS or AMBER parameterize force fields for accurate predictions .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Controlled Solubility Studies : Use standardized protocols (e.g., shake-flask method at 25°C) with HPLC quantification. Variables include solvent polarity (log P) and pH (adjust with buffers).

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to compare datasets, identifying outliers caused by impurities or measurement techniques. Cross-validate with computational solubility parameters (Hansen solubility parameters) .

Q. How can the compound’s stability under varying storage conditions (temperature, humidity) be systematically evaluated for long-term research use?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC or TGA.

- Kinetic Modeling : Use the Arrhenius equation to extrapolate shelf-life at lower temperatures. FT-IR and XRD track structural changes (e.g., crystallization or amide bond hydrolysis) .

Q. What methodologies enable the integration of this compound into hybrid materials for catalytic applications?

- Methodological Answer :

- Surface Functionalization : Covalent grafting onto silica nanoparticles using silane coupling agents (e.g., APTES). Characterize with BET surface area analysis and TEM.

- Catalytic Activity Testing : Assess performance in model reactions (e.g., ester hydrolysis) under controlled pH and temperature. Compare turnover frequencies (TOF) with unmodified catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.